1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol
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Overview
Description
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with carbazole, nitration followed by reduction can introduce amino groups at specific positions.
Halogenation: Chlorination can be used to introduce chlorine atoms at the 3 and 6 positions of the carbazole ring.
Coupling Reaction: The halogenated carbazole can be coupled with 4-ethoxyaniline using a suitable coupling reagent.
Alcohol Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, carbazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be investigated for similar biological activities.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic properties. Carbazole derivatives have been studied for their ability to interact with biological targets, making them candidates for drug development.
Industry
Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-dichloro-9H-carbazol-9-yl)-3-aminopropan-2-ol
- 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-methoxyphenyl)amino)propan-2-ol
Uniqueness
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol is unique due to the presence of both the ethoxyphenyl and carbazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-2-29-19-7-5-17(6-8-19)26-13-18(28)14-27-22-9-3-15(24)11-20(22)21-12-16(25)4-10-23(21)27/h3-12,18,26,28H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGKXHYPTPXJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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